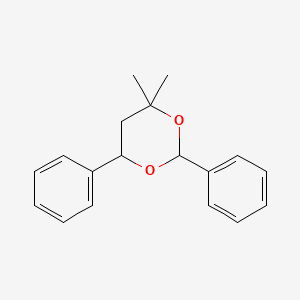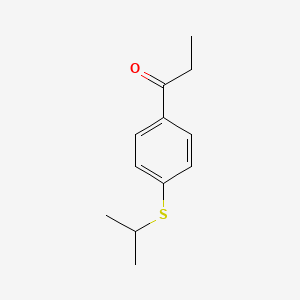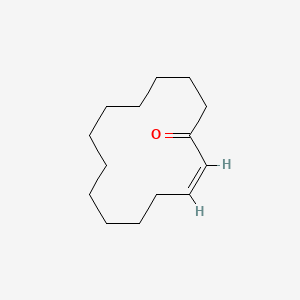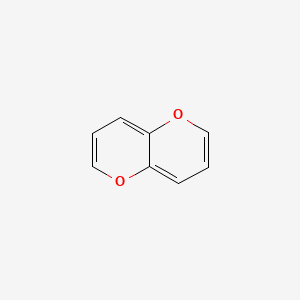
Pyrano(3,2-b)pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrano(3,2-b)pyran is a heterocyclic compound characterized by a fused ring system containing two oxygen atoms. This compound and its derivatives have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable scaffold in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Pyrano(3,2-b)pyran derivatives can be synthesized using a multicomponent reaction involving aromatic or aliphatic aldehydes, kojic acid, and malononitrile. This reaction is typically catalyzed by nano fluoroapatite doped with silicon and magnesium (Si-Mg-FA) and carried out in ethanol under reflux conditions . The process is advantageous due to its high yields, short reaction times, and simple workup procedures.
Industrial Production Methods: Industrial production of this compound derivatives often involves green synthesis techniques to minimize environmental impact. For instance, the use of ammonium acetate as a green catalyst in the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds has been reported . This method is eco-friendly and efficient, producing high yields without the need for toxic organic solvents.
化学反応の分析
Types of Reactions: Pyrano(3,2-b)pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Pyrano(3,2-b)pyran and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Exhibits antibacterial and antioxidant properties, making it useful in biological studies.
作用機序
The mechanism of action of pyrano(3,2-b)pyran derivatives often involves interactions with biological macromolecules. For instance, the antibacterial activity is attributed to the compound’s ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The antioxidant properties are due to the compound’s ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Pyrano(2,3-b)pyran: Another fused ring system with similar biological activities.
Chromene Derivatives: These compounds share structural similarities and exhibit comparable pharmacological properties.
Benzopyran: Known for its wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness: Pyrano(3,2-b)pyran stands out due to its unique structural features that allow for diverse chemical modifications and its significant biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry .
特性
CAS番号 |
255-30-1 |
|---|---|
分子式 |
C8H6O2 |
分子量 |
134.13 g/mol |
IUPAC名 |
pyrano[3,2-b]pyran |
InChI |
InChI=1S/C8H6O2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H |
InChIキー |
FROJLWAKACWVCV-UHFFFAOYSA-N |
正規SMILES |
C1=COC2=CC=COC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


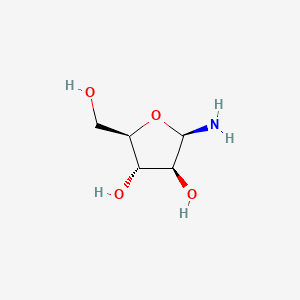
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
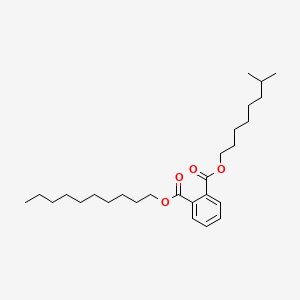
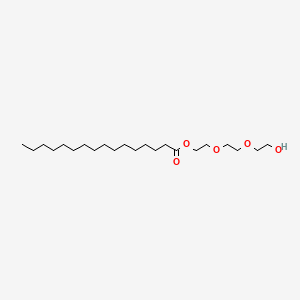
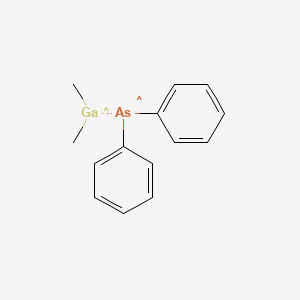
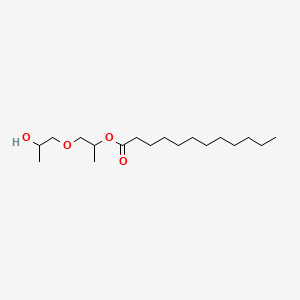
![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
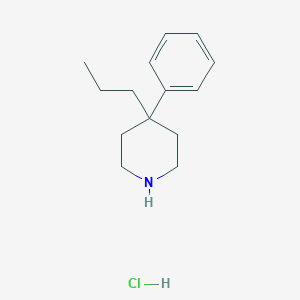
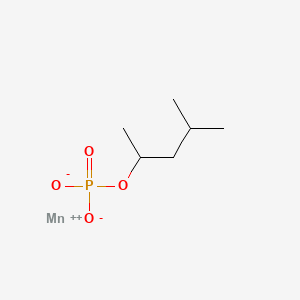
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
